molecular formula C13H24O4 B13390497 Diethyl 2-ethyl-2-isobutylmalonate

Diethyl 2-ethyl-2-isobutylmalonate

Cat. No.: B13390497
M. Wt: 244.33 g/mol
InChI Key: CXSIESQPWSWLSU-UHFFFAOYSA-N
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Description

Diethyl 2-Ethyl-2-isobutylmalonate is a dialkyl malonate ester that serves as a versatile intermediate in organic synthesis and pharmaceutical research. This compound is structurally characterized by a central malonic acid core that is di-esterified with ethanol and disubstituted with ethyl and isobutyl groups at the alpha-carbon position. In synthetic chemistry, it is primarily valued for its application in the malonic ester synthesis, a classic method for preparing substituted acetic acids and related structures. The active methylene proton, flanked by two electron-withdrawing carbonyl groups, can be deprotonated with strong bases to form a stable nucleophilic enolate. This enolate can then undergo alkylation with various electrophiles, enabling the construction of more complex carbon chains. Furthermore, the ester groups can be hydrolyzed and decarboxylated under acidic conditions to yield mono- or dicarboxylic acids, making it a valuable building block for fine chemicals and active pharmaceutical ingredients (APIs). Researchers utilize this compound in the development of potential therapeutic agents, as malonate derivatives are frequently employed in creating molecules with specific biological activities. Its role is crucial in exploring structure-activity relationships (SAR) during drug discovery campaigns. Consistent with its application as a synthetic intermediate, this compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 2-ethyl-2-(2-methylpropyl)propanedioate

InChI

InChI=1S/C13H24O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3

InChI Key

CXSIESQPWSWLSU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Overview

Diethyl 2-ethyl-2-isobutylmalonate, also known as ethyl 2-carbethoxy-4-methylpentanoate or isobutylmalonic acid diethyl ester, is a diester of malonic acid with versatile applications in organic synthesis. Its unique structure, featuring two ethyl ester groups and an isobutyl group, enhances its steric properties and reactivity, making it useful in synthesizing pharmaceuticals and agrochemicals.

Detailed Alkylation Procedure (General Method)

The following procedure is based on a similar compound synthesis (dimethyl n-butyl malonate) and may be adapted for this compound:

  • Materials :
    • Diethyl malonate
    • Ethyl halide
    • Isobutyl halide
    • Anhydrous potassium carbonate (powdered)
    • Dimethylformamide (DMF)
    • Tetrabutylammonium bromide (TBAB)
  • Procedure :
    • Mix diethyl malonate, ethyl halide, and isobutyl halide in a reactor. The molar ratio of diethyl malonate to alkylating agents (ethyl and isobutyl halides) to inorganic base should be optimized to maximize conversion and minimize unwanted side products.
    • Add powdered potassium carbonate and DMF to the reactor. Equip the reactor with a condenser, thermometer, and stirrer.
    • Heat the mixture to reflux (approximately 110-120°C) and stir continuously.
    • To maintain the concentration of alkylating agents, add additional ethyl halide and isobutyl halide to the reaction mixture after 2 hours.
    • Continue the reflux reaction for an additional 3 hours. Slowly add TBAB to the mixture and continue stirring for another 30 minutes.
    • Monitor the reaction using gas chromatography (GC) to track the formation of the desired product.
    • Distill off any excess alkylating agents and solvent at 110-125°C. Cool the mixture and filter to remove any inorganic salts.
    • Fractionally distill the filtrate under reduced pressure to collect the this compound product at the appropriate boiling point.

Reaction Equation

The reaction process is an alkylation reaction of a \$$ \beta \$$-dicarbonyl compound. Using commercially available diethyl malonate, ethyl halide, and isobutyl halide as raw materials, potassium carbonate as a base, and DMF as a solvent, the reaction equation is as follows:

$$
\text{Diethyl Malonate} + \text{Ethyl Halide} + \text{Isobutyl Halide} \longrightarrow \text{this compound} + \text{Salts}
$$

Data Table: Properties of this compound

Property Value
Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
Boiling Point Estimated, data unavailable
Density Estimated, data unavailable
Refractive Index Estimated, data unavailable

Comparison with Other Malonates

Compound Name Molecular Formula Unique Features
Diethyl Malonate C7H12O4 Simplest malonate ester; widely used in synthesis
Diethyl Methylmalonate C8H14O4 Contains a methyl group; used in pharmaceutical synthesis
Diethyl Allylisobutylmalonate C16H28O4 Contains an allyl group; potential for different reactivity patterns

This compound stands out due to its specific branching structure that enhances its steric properties and potentially alters its reactivity compared to simpler esters like diethyl malonate. This unique structure allows for diverse applications in synthetic chemistry, particularly in creating complex molecules that require specific steric configurations.

Chemical Reactions Analysis

Types of Reactions: Diethyl sec-butylethylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl sec-butylethylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl sec-butylethylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the ester groups, which stabilize the enolate ion through resonance.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Diethyl 2-ethyl-2-isobutylmalonate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂) Key Features
This compound C₁₃H₂₄O₄ 244.33 Ethyl, Isobutyl High steric hindrance; branched alkyl
Diethyl 2-butylmalonate C₁₁H₂₀O₄ 216.28 Butyl Linear alkyl chain; lower steric bulk
Diethyl 2-isopentyl-2-methylmalonate C₁₃H₂₄O₄ 244.33 Isopentyl, Methyl Mixed branching; moderate steric bulk
Diethyl 2-(2-cyanoethyl)malonate C₁₀H₁₅NO₄ 213.23 2-Cyanoethyl Polar cyano group; enhanced reactivity
Diethyl ethyl(phenyl)malonate C₁₆H₂₂O₄ 278.34 Ethyl, Phenyl Aromatic ring; electron-withdrawing effects

Physical Properties

  • Boiling Points : Branched derivatives (e.g., isobutyl, isopentyl) exhibit lower boiling points compared to linear analogs due to reduced intermolecular van der Waals forces. For example, Diethyl 2-isopentyl-2-methylmalonate has a boiling point of ~388.7 K under reduced pressure .
  • Solubility: Polar substituents (e.g., cyano in Diethyl 2-(2-cyanoethyl)malonate) enhance solubility in polar solvents like acetonitrile , while phenyl groups (Diethyl ethyl(phenyl)malonate) increase hydrophobicity .

Research Findings and Trends

Recent studies highlight the role of steric effects in malonate reactivity. For instance, this compound demonstrates slower ester hydrolysis rates compared to linear analogs, attributed to hindered nucleophilic attack at the central carbon . Computational models further predict that branching increases torsional strain, altering thermodynamic stability .

Q & A

Q. What are the standard synthetic protocols for preparing diethyl 2-ethyl-2-isobutylmalonate, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or conjugate addition reactions using malonate esters. A common approach is the Michael addition of isobutyl groups to diethyl ethylmalonate under basic conditions. For example, sodium ethoxide in ethanol may catalyze the reaction at 60–80°C, with careful control of stoichiometry to avoid over-alkylation. Solvent selection (e.g., THF vs. ethanol) impacts reaction kinetics and purity . Post-synthesis purification via fractional distillation or column chromatography is critical, as residual alkyl halides or unreacted starting materials may persist .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Key NMR signals include:

  • ¹H NMR : Two triplets for the ethyl ester groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), a multiplet for the isobutyl group (δ ~0.9–1.1 ppm for CH(CH₂)₂), and a singlet for the central malonate CH group (δ ~3.5 ppm).
  • ¹³C NMR : Ester carbonyls at ~170 ppm, quaternary carbon at ~55 ppm. Contradictions in peak splitting (e.g., solvent-induced shifts) require comparison with computational models or literature references .

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of vapors; if exposed, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers and heat sources (recommended storage temperature: 2–8°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutyl and ethyl substituents influence the reactivity of this compound in nucleophilic substitutions?

The bulky isobutyl group creates steric hindrance, slowing down nucleophilic attacks at the central carbon. Ethyl ester groups provide electron-withdrawing effects, polarizing the malonate core and enhancing electrophilicity. Comparative studies with less hindered analogs (e.g., diethyl malonate) show reduced reaction rates in alkylation steps, necessitating higher temperatures or stronger bases (e.g., LDA vs. NaOEt) .

Q. What strategies resolve contradictions in reported biological activity data for malonate derivatives, such as antimicrobial vs. cytotoxic effects?

Discrepancies often arise from assay conditions (e.g., solvent choice, cell line variability). To address this:

  • Validate results across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Use isotopically labeled analogs (e.g., deuterated ethyl groups) to track metabolic pathways and distinguish between specific and nonspecific effects .
  • Cross-reference with computational docking studies to predict binding affinities to target enzymes .

Q. How can this compound be modified to enhance its utility in asymmetric synthesis?

Introducing chiral auxiliaries (e.g., Evans oxazolidinones) or using enantioselective catalysts (e.g., BINAP-metal complexes) during alkylation can yield enantiomerically enriched products. For example, palladium-catalyzed asymmetric allylic alkylation has been employed to generate α-quaternary centers with >90% ee .

Q. What analytical challenges arise in quantifying degradation products of this compound under accelerated stability testing?

Hydrolysis of ester groups generates ethyl alcohol and malonic acid derivatives, which can interfere with HPLC-UV detection. Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradation products. Stability studies at 40°C/75% RH for 4 weeks are recommended .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s potential in energy storage applications (e.g., as an electrolyte additive)?

  • Test ionic conductivity via impedance spectroscopy in lithium-ion battery prototypes.
  • Compare cycling stability (charge/discharge cycles) with and without the malonate additive.
  • Use DFT calculations to predict interactions between the malonate and lithium salts .

Q. What techniques are optimal for studying the compound’s interactions with serum proteins in pharmacokinetic studies?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to human serum albumin.
  • Fluorescence Quenching : Monitor tryptophan emission shifts upon ligand binding.
  • Molecular Dynamics Simulations : Model binding pockets and residence times .

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